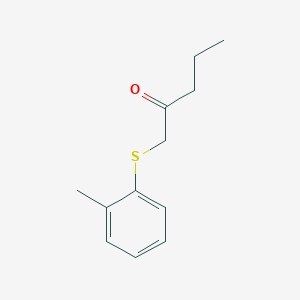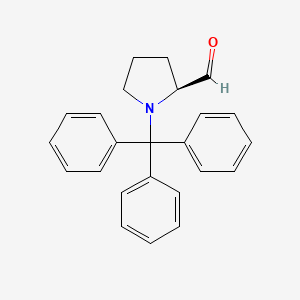
(S)-1-Tritylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a trityl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tritylpyrrolidine-2-carbaldehyde typically involves the reaction of (S)-pyrrolidine-2-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Tritylpyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (S)-1-Tritylpyrrolidine-2-carboxylic acid.
Reduction: (S)-1-Tritylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Tritylpyrrolidine-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Pyrrolidine-2-carbaldehyde: Lacks the trityl group, making it less sterically hindered and more reactive.
(S)-1-Tritylpyrrolidine-2-methanol: The reduced form of (S)-1-Tritylpyrrolidine-2-carbaldehyde, with different reactivity due to the alcohol group.
(S)-1-Tritylpyrrolidine-2-carboxylic acid:
Uniqueness
This compound is unique due to the presence of both the trityl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C24H23NO |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S)-1-tritylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m0/s1 |
Clave InChI |
BGWFJHBPHRTUOJ-QHCPKHFHSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
SMILES canónico |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




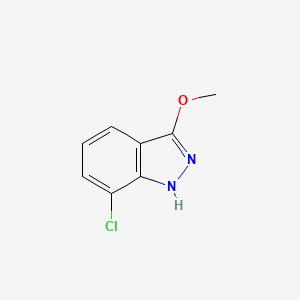
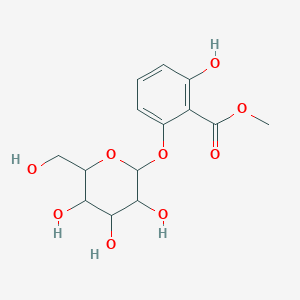
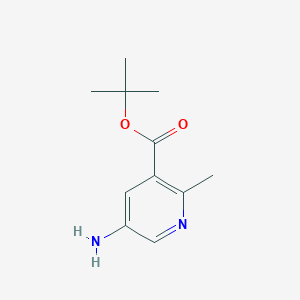
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
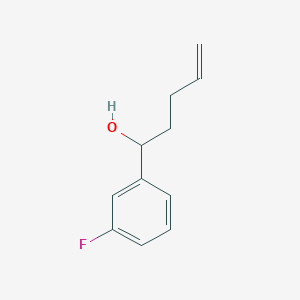
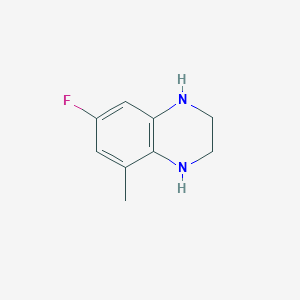
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

